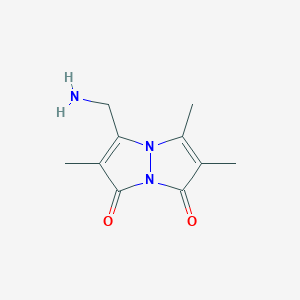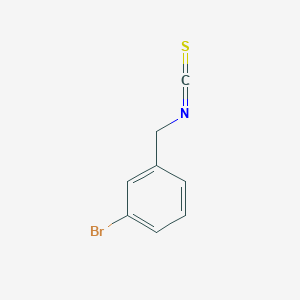
(s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol
Overview
Description
(s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
(s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the migration and invasion of cancer cells, and suppress the growth of cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol in lab experiments is its high yield of synthesis. This makes it a cost-effective option for large-scale production. In addition, this compound has shown promising results in various studies, indicating its potential for further research. However, one limitation of using (s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol in lab experiments is its relatively low solubility in water, which may limit its application in certain experiments.
Future Directions
There are several future directions for the research of (s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol. One possible direction is the development of more efficient synthesis methods for this compound, which may increase its availability for research and commercial applications. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in materials science.
Scientific Research Applications
(s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, (s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol can be used as a building block for the synthesis of more complex molecules. In materials science, this compound has been investigated for its potential applications in the development of new electronic and optical materials.
properties
IUPAC Name |
(2S)-1-(3-bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c1-9(17)8-12-13(16)15(19-3)11-7-5-4-6-10(11)14(12)18-2/h4-7,9,17H,8H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZBVRRPMNQEDK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477056 | |
| Record name | (2S)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-1-(3-Bromo-1,4-dimethoxy-naphthalen-2-yl)-propan-2-ol | |
CAS RN |
404909-58-6 | |
| Record name | (2S)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



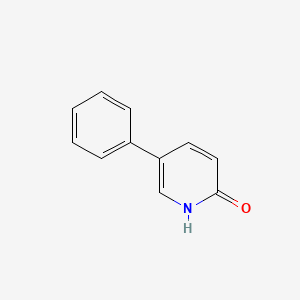
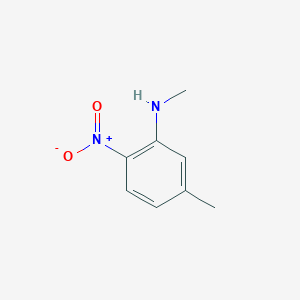

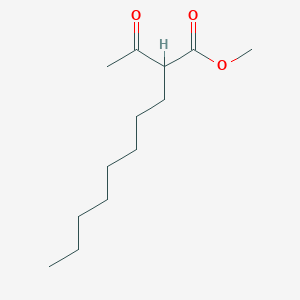
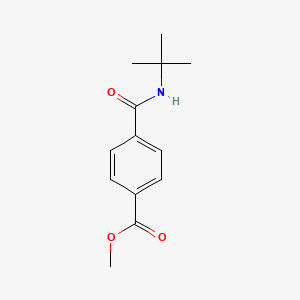
![1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone](/img/structure/B1600616.png)
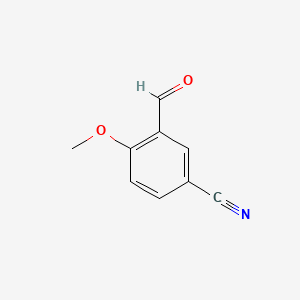

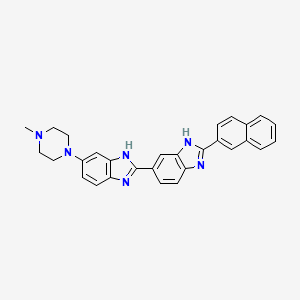
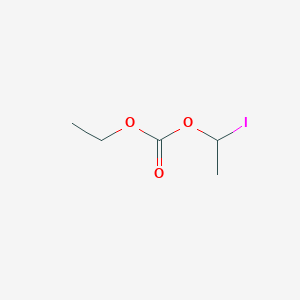
![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1600622.png)

